4-Vinyl-1,7-naphthyridine

HIV-1 RT inhibition NNRTI antiviral research

4-Vinyl-1,7-naphthyridine (CAS 1824194-82-2) is a heteroaromatic building block belonging to the 1,7-naphthyridine family, characterized by a polymerizable vinyl substituent at the 4-position. This dual functionality enables its use both as a core scaffold for medicinal chemistry derivatization and as a vinyl monomer for copolymerization and polymer functionalization.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
Cat. No. B15249912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Vinyl-1,7-naphthyridine
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC=CC1=C2C=CN=CC2=NC=C1
InChIInChI=1S/C10H8N2/c1-2-8-3-6-12-10-7-11-5-4-9(8)10/h2-7H,1H2
InChIKeyHUXKPUFOSQAZFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Vinyl-1,7-naphthyridine for Heterocyclic Building Block Procurement and Materials Science Research


4-Vinyl-1,7-naphthyridine (CAS 1824194-82-2) is a heteroaromatic building block belonging to the 1,7-naphthyridine family, characterized by a polymerizable vinyl substituent at the 4-position . This dual functionality enables its use both as a core scaffold for medicinal chemistry derivatization and as a vinyl monomer for copolymerization and polymer functionalization [1].

Limitations of Generic 1,7-Naphthyridine Alternatives in 4-Vinyl-1,7-naphthyridine Procurement


Substituting 4-Vinyl-1,7-naphthyridine with a different 1,7-naphthyridine isomer or a non-vinyl analog is not functionally equivalent. The 1,7-isomer exhibits distinct electronic and steric effects compared to 1,5-, 1,6-, or 2,7-naphthyridines, which directly influence chemical reactivity, biological target binding, and photophysical properties [1]. Furthermore, replacing the vinyl group with a hydrogen (1,7-naphthyridine) or an alkyl group removes the capacity for radical or transition metal-catalyzed polymerization, eliminating its utility as a functional monomer or polymerizable ligand [2].

Quantitative Evidence for 4-Vinyl-1,7-naphthyridine: Comparative Biological and Material Performance


HIV-1 Reverse Transcriptase Inhibition: 1,7-Naphthyridine Scaffold vs. Clinical Comparators

2,4-Disubstituted-1,7-naphthyridine derivatives exhibit potent HIV-1 reverse transcriptase inhibition. In a head-to-head comparative study against clinical NNRTIs, specific 1,7-naphthyridine analogs demonstrated IC50 values significantly lower than nevirapine and comparable to second-generation agents rilpivirine and efavirenz [1].

HIV-1 RT inhibition NNRTI antiviral research

Anticancer Cytotoxicity: 1,7-Naphthyridine Derivatives Demonstrate Activity Across Multiple Tumor Cell Lines

A derivative of the 1,7-naphthyridine scaffold, compound 17a, was evaluated for cytotoxicity against a panel of human cancer cell lines, showing single-digit micromolar IC50 values [1].

anticancer cytotoxicity leukemia cervical cancer

Complementary Hydrogen Bonding: Naphthyridine Motifs Enable Selective Hetero-Complexation with UPy Moieties

Bis-amido-naphthyridine (Napy) units undergo selective hetero-complexation with ureido-pyrimidinone (UPy) moieties, a key interaction for constructing dynamic supramolecular polymers. This selectivity eliminates the random self-assembly inherent to self-complementary units [1].

supramolecular chemistry hydrogen bonding self-assembly copolymer

Thermal Cyclization and Crosslinking: Naphthyridine Ring Formation Enhances Fiber Precursor Stability

During the oxidative stabilization of acrylic fibers, the formation of a cyclic naphthyridine ring structure is critical for imparting resistance to melting, enabling subsequent high-temperature carbonization [1].

carbon fiber acrylic fiber thermal stability cyclization

Targeted Research Applications for 4-Vinyl-1,7-naphthyridine Based on Comparative Evidence


Antiviral Drug Discovery: HIV-1 NNRTI Lead Optimization

Procurement is justified for medicinal chemistry programs targeting HIV-1 reverse transcriptase. The 1,7-naphthyridine scaffold provides a core that has demonstrated sub-micromolar IC50 values (0.175 µM) against HIV-1 RT, with potency comparable to clinical NNRTIs rilpivirine and efavirenz [1]. The vinyl group at the 4-position offers a synthetic handle for further structural diversification to improve pharmacokinetic properties while maintaining the established binding mode within the NNRTI pocket.

Oncology Research: Cytotoxic Agent Scaffold Development

This compound is suitable for anticancer lead discovery programs. 1,7-Naphthyridine derivatives have shown single-digit micromolar cytotoxicity (IC50 values 8.9–13.2 µM) against leukemia (MOLT-3, HL-60) and cervical carcinoma (HeLa) cell lines [1]. The vinyl substituent enables further conjugation or polymerization strategies for targeted delivery or prodrug design, extending the utility of the scaffold beyond small-molecule therapeutics.

Supramolecular Polymer Synthesis: Orthogonal Recognition Monomers

4-Vinyl-1,7-naphthyridine is a valuable monomer for preparing functional copolymers that leverage naphthyridine's capacity for selective hetero-complexation with ureido-pyrimidinone (UPy) motifs (Kdim = 10^5–10^6 M^-1) [1]. The vinyl group allows covalent incorporation of the naphthyridine recognition unit into polymer backbones via radical or coordination polymerization, enabling the construction of dynamic, self-healing, or stimuli-responsive materials with precise architectural control.

Carbon Fiber Precursor Research: Thermal Stabilization Additives

The compound may be employed as a comonomer in acrylic fiber formulations intended for carbon fiber production. The naphthyridine ring system contributes to the formation of thermally stable cyclized structures that resist melting during oxidative stabilization, permitting subsequent carbonization at 800–1500 °C without fiber fusion [1]. The vinyl group facilitates copolymerization with acrylonitrile, enabling homogeneous incorporation of the stabilizing heterocycle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Vinyl-1,7-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.